VSV-G Peptide acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acétate de peptide VSV-G (base libre 103425-05-4) est un peptide de 11 acides aminés dérivé de la glycoprotéine virale de la stomatite vésiculaire. Ce peptide est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la virologie et de la biologie moléculaire, en raison de sa capacité à faciliter la pseudotypisation des vecteurs rétroviraux et lentiviraux .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'acétate de peptide VSV-G implique généralement une synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :

Déprotection : Élimination du groupe protecteur de l'acide aminé attaché à la résine.

Couplage : Ajout du prochain acide aminé de la séquence à l'aide de réactifs de couplage tels que le HBTU ou le DIC.

Clivage : Élimination du peptide de la résine à l'aide d'un réactif de clivage tel que l'acide trifluoroacétique (TFA).

Méthodes de production industrielle : La production industrielle de l'acétate de peptide VSV-G peut impliquer une SPPS à grande échelle ou une technologie de l'ADN recombinant. Dans ce dernier cas, le peptide est exprimé dans un organisme hôte tel qu'Escherichia coli ou Pichia pastoris, puis purifié à l'aide de techniques chromatographiques .

Types de réactions :

Oxydation : L'acétate de peptide VSV-G peut subir des réactions d'oxydation, en particulier au niveau des résidus d'acides aminés contenant du soufre.

Réduction : Les réactions de réduction peuvent être utilisées pour briser les ponts disulfure au sein du peptide.

Substitution : Les résidus d'acides aminés au sein du peptide peuvent être substitués pour créer des analogues aux propriétés différentes.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène ou acide performique.

Réduction : Dithiothréitol (DTT) ou β-mercaptoéthanol.

Substitution : Mutagénèse dirigée ou modification chimique.

Principaux produits : Les principaux produits de ces réactions sont généralement des peptides modifiés aux propriétés fonctionnelles modifiées, qui peuvent être utilisés pour étudier les relations structure-fonction du peptide .

4. Applications de la recherche scientifique

L'acétate de peptide VSV-G est largement utilisé dans diverses applications de la recherche scientifique :

Virologie : Utilisé pour pseudotyper les vecteurs rétroviraux et lentiviraux, ce qui permet d'étudier les mécanismes d'entrée et d'infection virale.

Biologie moléculaire : Facilite la transfection de l'ADN dans les cellules de mammifères, améliorant ainsi la délivrance de gènes et les études d'expression.

Médecine : Applications potentielles en thérapie génique et en développement de vaccins en raison de sa capacité à favoriser le transfert génétique efficace.

Industrie : Utilisé dans la production de vecteurs viraux à des fins de recherche et thérapeutiques.

5. Mécanisme d'action

Le mécanisme d'action de l'acétate de peptide VSV-G implique son interaction avec les membranes cellulaires. Le peptide facilite la fusion des membranes virale et cellulaire, permettant l'entrée du matériel génétique viral dans la cellule hôte. Ce processus est médié par des interactions spécifiques entre le peptide et les récepteurs cellulaires, conduisant à l'induction de la fusion membranaire et au transfert génétique subséquent .

Composés similaires :

Peptide gp41 du VIH-1 : Un autre peptide de fusion virale utilisé dans l'étude des mécanismes d'entrée virale.

Peptide d'hémagglutinine influenzale : Utilisé pour étudier la fusion du virus de la grippe avec les cellules hôtes.

Unicité : L'acétate de peptide VSV-G est unique en raison de son tropisme large, ce qui lui permet de favoriser l'entrée de vecteurs viraux dans un large éventail de types de cellules de mammifères. Cette propriété le rend particulièrement précieux pour les applications de thérapie génique et de développement de vaccins .

Applications De Recherche Scientifique

VSV-G Peptide acetate is extensively used in various scientific research applications:

Virology: Used to pseudotype retroviral and lentiviral vectors, enabling the study of viral entry and infection mechanisms.

Molecular Biology: Facilitates the transfection of DNA into mammalian cells, enhancing gene delivery and expression studies.

Medicine: Potential applications in gene therapy and vaccine development due to its ability to mediate efficient gene transfer.

Industry: Used in the production of viral vectors for research and therapeutic purposes.

Mécanisme D'action

The mechanism of action of VSV-G Peptide acetate involves its interaction with cellular membranes. The peptide facilitates the fusion of viral and cellular membranes, allowing the entry of viral genetic material into the host cell. This process is mediated by specific interactions between the peptide and cellular receptors, leading to the induction of membrane fusion and subsequent gene transfer .

Comparaison Avec Des Composés Similaires

HIV-1 gp41 Peptide: Another viral fusion peptide used in the study of viral entry mechanisms.

Influenza Hemagglutinin Peptide: Used to study the fusion of influenza virus with host cells.

Uniqueness: VSV-G Peptide acetate is unique due to its broad tropism, allowing it to mediate the entry of viral vectors into a wide range of mammalian cell types. This property makes it particularly valuable for gene therapy and vaccine development applications .

Propriétés

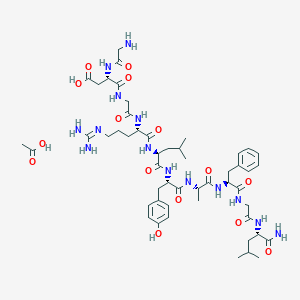

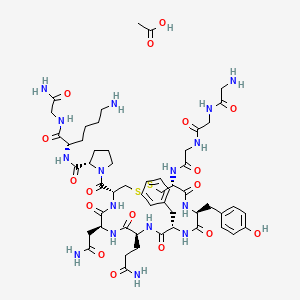

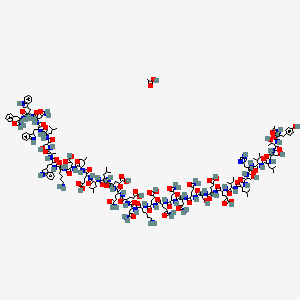

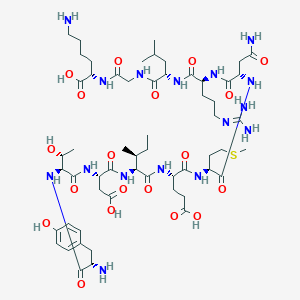

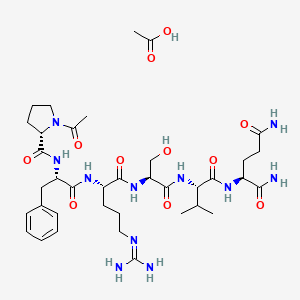

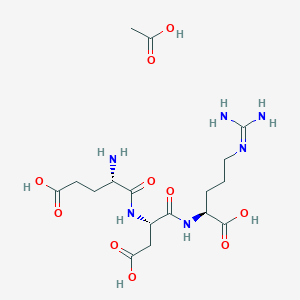

Formule moléculaire |

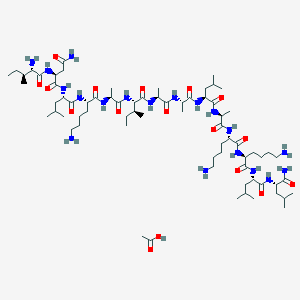

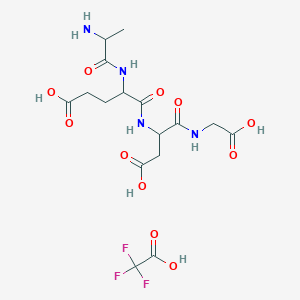

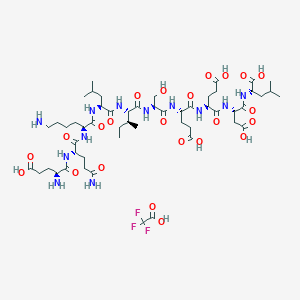

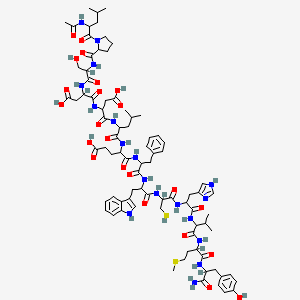

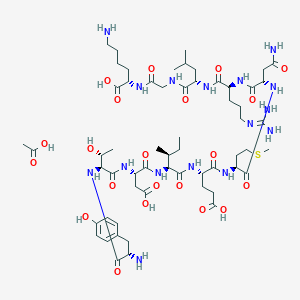

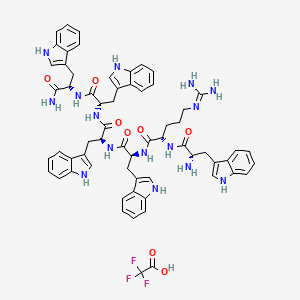

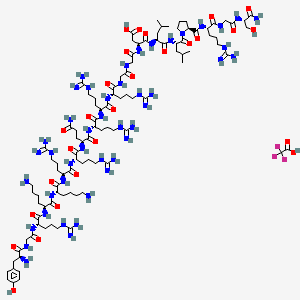

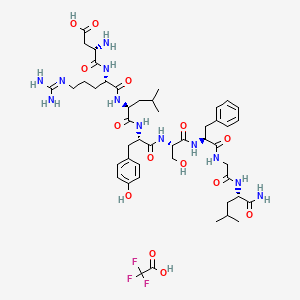

C59H98N16O21S |

|---|---|

Poids moléculaire |

1399.6 g/mol |

Nom IUPAC |

acetic acid;(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoic acid |

InChI |

InChI=1S/C57H94N16O19S.C2H4O2/c1-7-29(4)45(72-53(88)40(26-44(80)81)71-55(90)46(30(5)74)73-47(82)33(59)24-31-13-15-32(75)16-14-31)54(89)68-35(17-18-43(78)79)50(85)67-36(19-22-93-6)51(86)70-39(25-41(60)76)52(87)66-34(12-10-21-63-57(61)62)49(84)69-38(23-28(2)3)48(83)64-27-42(77)65-37(56(91)92)11-8-9-20-58;1-2(3)4/h13-16,28-30,33-40,45-46,74-75H,7-12,17-27,58-59H2,1-6H3,(H2,60,76)(H,64,83)(H,65,77)(H,66,87)(H,67,85)(H,68,89)(H,69,84)(H,70,86)(H,71,90)(H,72,88)(H,73,82)(H,78,79)(H,80,81)(H,91,92)(H4,61,62,63);1H3,(H,3,4)/t29-,30+,33-,34-,35-,36-,37-,38-,39-,40-,45-,46-;/m0./s1 |

Clé InChI |

FWBKBBJRLXFQFZ-ZAUQCMEASA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N.CC(=O)O |

SMILES canonique |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)N.CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![acetic acid;1-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10825666.png)